molecular formula C15H12N2 B8600406 1,5-Diphenylimidazole CAS No. 61278-58-8

1,5-Diphenylimidazole

Cat. No. B8600406
M. Wt: 220.27 g/mol
InChI Key: JBLLBGIUSCXVSG-UHFFFAOYSA-N
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Patent
US08722720B2

Procedure details

To a stirred solution of (E)-N-benzylideneaniline (1.0 mmol) in THF (5 mL) was added TOSMIC (1.1 mmol) and t-BuONa (2.2 mmol). The solution was allowed to stir at room temperature for 5 days. The solvent was evaporated under reduced pressure and the crude product was absorbed on silica gel. After purification by flash column chromatography on silica gel the desired product was obtained in 18% yield. 1H NMR: 7.10-7.16 (m, 2H), 7.16-7.23 (m, 2H), 7.23-7.31 (m, 4H), 7.36-7.42 (m, 3H), 7.73 (s, 1H)
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8]/[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)\[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC1C=CC(S([CH2:25][N+:26]#[C-:27])(=O)=O)=CC=1.C(O[Na])(C)(C)C>C1COCC1>[C:9]1([N:8]2[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[CH:27][N:26]=[CH:25]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C(/C1=CC=CC=C1)=N\C1=CC=CC=C1
Name
Quantity
1.1 mmol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
2.2 mmol
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
After purification by flash column chromatography on silica gel the desired product
CUSTOM
Type
CUSTOM
Details
was obtained in 18% yield

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C1(=CC=CC=C1)N1C=NC=C1C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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